(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-14-9-10-17(12-15(14)2)32(29,30)21-20-23(27-19-8-4-3-7-18(19)26-20)28(22(21)24)25-13-16-6-5-11-31-16/h3-13H,24H2,1-2H3/b25-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHUKBZFOHVLG-DHRITJCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include sulfonylation and condensation processes. The compound's structure features a pyrroloquinoxaline core that is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that pyrroloquinoxaline derivatives exhibit significant antioxidant properties. For instance, studies utilizing the DPPH assay have shown that these compounds can effectively scavenge free radicals, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
2. Anticancer Properties
Pyrroloquinoxaline derivatives are also noted for their anticancer activities. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown effectiveness against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
3. Antibacterial Effects
The antibacterial properties of this compound have been evaluated against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, making it a candidate for further development in the treatment of bacterial infections .
4. Anti-inflammatory Activity
Inflammation plays a crucial role in various chronic diseases. Some studies have reported that pyrroloquinoxaline derivatives can reduce inflammatory markers in vitro and in vivo, indicating their potential use in treating inflammatory conditions .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Reactive Oxygen Species (ROS) Scavenging: The compound's ability to neutralize ROS contributes to its antioxidant effects.
- Inhibition of Cell Proliferation: By interfering with cell signaling pathways related to growth and survival, the compound exhibits anticancer properties.
- Modulation of Inflammatory Pathways: The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several case studies highlight the efficacy of pyrroloquinoxaline derivatives:
- Case Study 1: A study on a derivative similar to the target compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of time.
- Case Study 2: In vitro experiments demonstrated that a related compound inhibited bacterial growth by disrupting cell membrane integrity.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of pyrroloquinoxaline derivatives with furan-containing aldehydes, followed by sulfonylation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies on related pyrroloquinoxaline derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their biological activity by increasing the compound's lipophilicity and interaction with microbial membranes.
Anticancer Activity
Pyrroloquinoxaline derivatives are being investigated for their anticancer properties. The specific compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that it could target specific pathways involved in tumor growth.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential application in treating inflammatory diseases.
Potential Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial agents; anticancer drugs; anti-inflammatory medications |
| Materials Science | Use as a precursor for synthesizing novel polymers or nanomaterials due to its unique structural features |
| Agricultural Chemistry | Potential use as a pesticide or herbicide based on biological activity against pathogens |
Antimicrobial Study
A study on similar compounds demonstrated that modifications in the sulfonamide group significantly influenced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of a dimethylphenyl group enhances activity compared to unsubstituted analogs .
Anticancer Research
In vitro studies have shown that pyrroloquinoxaline derivatives can effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Anti-inflammatory Evaluation
Research has highlighted the anti-inflammatory potential of related compounds through their ability to inhibit COX enzymes. In animal models, these compounds have demonstrated a reduction in inflammation markers, suggesting their utility in treating conditions like arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- Sulfonyl vs. Sulfamoyl Groups: The 3,4-dimethylphenylsulfonyl group in the target compound may confer higher metabolic stability than the sulfamoyl group in the quinoxalinecarboxamide analog, which is prone to enzymatic hydrolysis .
Substituent Effects on Solubility and Bioavailability
Analysis :
- The target compound’s higher logP (3.8) suggests superior membrane permeability but lower solubility compared to sulfamoyl-containing analogs. This trade-off may limit its oral bioavailability without formulation optimization .
Q & A
Q. What are the critical steps and considerations for synthesizing (E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine?
Methodological Answer: The synthesis of this compound likely involves:
- Condensation reactions to introduce the furan-2-ylmethylene group, as seen in analogous pyrroloquinoxaline derivatives (e.g., ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) .
- Sulfonylation of the pyrroloquinoxaline core using 3,4-dimethylbenzenesulfonyl chloride under controlled conditions to avoid over-functionalization .
- Multi-step purification via column chromatography and recrystallization to isolate the (E)-isomer, critical due to potential stereochemical byproducts .
- Reaction optimization : Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of the furan moiety .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- Chromatographic analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
- Spectroscopic characterization :
- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related sulfonamide-containing heterocycles .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- In vitro kinase inhibition assays : Screen against kinase targets (e.g., EGFR, VEGFR) due to structural similarities to pyrroloquinoxaline derivatives with reported kinase inhibitory activity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Solubility and stability tests : Measure solubility in DMSO/PBS and monitor degradation under physiological pH (7.4) to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell densities) to rule out experimental variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Structural analogs comparison : Test derivatives (e.g., substituting the furan with thiophene) to isolate the role of specific functional groups in activity .
Q. What computational strategies are effective for predicting target interactions and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, leveraging crystal structures of homologous targets (e.g., PDB: 1M17) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses and identify key residues (e.g., hinge-region interactions) .
- QSAR modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
Q. How can reaction yields be optimized while minimizing byproduct formation?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, using DMF as a solvent may improve sulfonylation efficiency .
- In situ monitoring : Employ techniques like ReactIR to track reaction progress and terminate before byproduct formation .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-type couplings if aryl halide intermediates are involved .
Q. What strategies are recommended for improving pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
- Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility, as seen in ethyl carboxylate derivatives of pyrroloquinoxalines .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles to improve plasma half-life, guided by studies on sulfonamide-containing compounds .
- LogP adjustment : Modify substituents (e.g., replacing methyl groups with polar moieties) to achieve optimal LogP values (2–5) for membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
